![molecular formula C12H16O8 B1242298 Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]- CAS No. 85559-61-1](/img/structure/B1242298.png)
Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-
Vue d'ensemble
Description
3-O-a-D-Glucosyl Isomaltol is a fascinating chemical compound derived from glucose. This compound showcases an intricate molecular structure, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
3-O-a-D-Glucosyl Isomaltol has diverse applications in scientific research. In chemistry, it is used as a model compound to study glycosylation reactions and the synthesis of glycosylated derivatives. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties . In medicine, it may be explored for its potential therapeutic applications, such as in the development of antitumor medicines and inhibitors of viral activation . Additionally, the compound has applications in the cosmetic industry as a moisturizing agent .
Méthodes De Préparation
The synthesis of 3-O-a-D-Glucosyl Isomaltol can be achieved through chemo-enzymatic methods. One such method involves the use of glycosidases, which allow for the one-pot synthesis of glycosylated derivatives . The chemical synthesis of glycopyranosyl derivatives typically requires multiple protection and deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications . Industrial production methods may involve the use of biocatalysts like sucrose phosphorylase to produce the compound on a larger scale .
Analyse Des Réactions Chimiques
3-O-a-D-Glucosyl Isomaltol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 3-O-a-D-Glucosyl Isomaltol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its glycosylated structure, which allows it to interact with various biological molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-O-a-D-Glucosyl Isomaltol can be compared with other glycosylated derivatives, such as glycopyranosyl glycerols. These compounds share similar glycosylated structures but differ in their specific functional groups and molecular configurations . The uniqueness of 3-O-a-D-Glucosyl Isomaltol lies in its specific furan ring and ethanone moiety, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYNIJTMYUJDC-GPTQDWHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242125 | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-61-1 | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




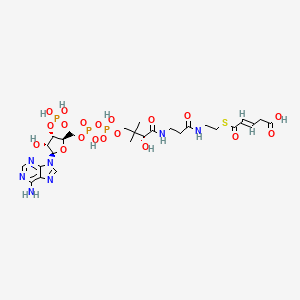

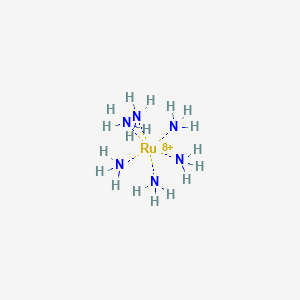

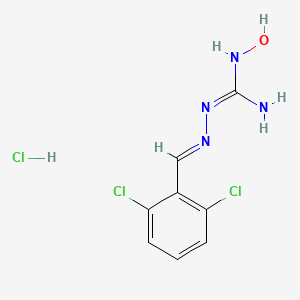
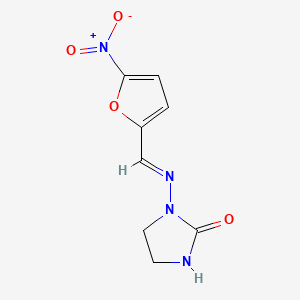


![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
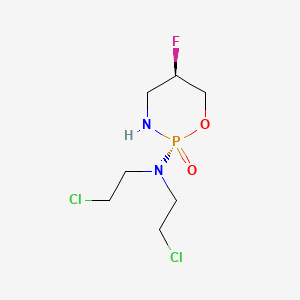
![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)
![2-[(1R,3S)-3-(7-bromo-2-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropyl]acetonitrile](/img/structure/B1242238.png)
